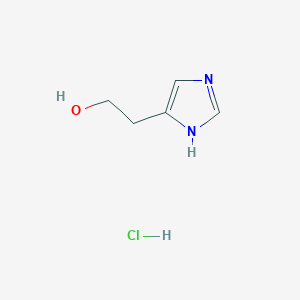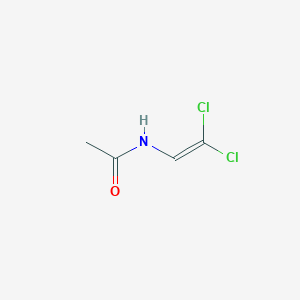
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride” is a chemical compound with the CAS Number: 2219378-80-8 . It has a molecular weight of 234.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Mécanisme D'action
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride binds to the ATP-binding pocket of HSP90, which is essential for its chaperone activity. This binding prevents the interaction of HSP90 with its client proteins, leading to their degradation. The inhibition of HSP90 by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on HSP90, which is overexpressed in cancer cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for further development as a drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of HSP90, making it a useful tool for studying the role of this protein in cancer biology. However, this compound is a synthetic compound that requires specialized equipment and expertise for its synthesis, limiting its accessibility for some researchers.
Orientations Futures
The potential therapeutic applications of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride extend beyond cancer. HSP90 is involved in the regulation of many cellular processes, including inflammation and neurodegeneration. Further research is needed to explore the potential of this compound in these areas. Additionally, the development of more potent and selective HSP90 inhibitors, including this compound, is an active area of research in the field of cancer drug discovery.
Méthodes De Synthèse
The synthesis of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,4-difluorophenol, which is reacted with 2-amino-3-chloropropionitrile to form the intermediate product. This intermediate is then treated with hydrochloric acid to produce the final product, this compound.
Applications De Recherche Scientifique
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride has shown promising results in preclinical studies as a potential treatment for cancer. HSP90 is a chaperone protein that plays a vital role in the folding and stabilization of many cancer-related proteins. Inhibiting HSP90 can lead to the degradation of these proteins and ultimately, the death of cancer cells. This compound has been shown to be a potent inhibitor of HSP90, making it a promising candidate for further development as an anticancer agent.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
2-amino-3-(2,4-difluorophenoxy)propanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDQGJHVPIJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)



![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)